Clozapine-d3
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Overview
Description
Clozapine-d3 is a deuterated form of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorders. The deuterium atoms in this compound replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification .
Mechanism of Action
Target of Action
Clozapine, the parent compound of Clozapine-d3, is an atypical or second-generation antipsychotic drug . It primarily targets various neuroreceptors, including dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors . It also shows affinity for other receptors such as muscarinic, histaminergic, and alpha2 adrenergic receptors . These receptors play crucial roles in neurotransmission, which is fundamental to the functioning of the nervous system.
Mode of Action
The therapeutic efficacy of clozapine is proposed to be mediated through antagonism of the D2 and 5-HT2A receptors . It has a particularly low affinity to the dopamine receptors, resulting in fewer extrapyramidal side effects . Clozapine’s relatively rapid dissociation from D2 receptors and its antagonistic activity at the 5-HT2A receptors have been put forward as mechanisms responsible for its effectiveness as an antipsychotic .
Biochemical Pathways
Clozapine affects several biochemical pathways. It has been suggested that it can increase neuroplasticity and elevate brain levels of neurotrophic factors . It also affects the balance between glutamate and γ-aminobutyric acid (GABA), and reduces inflammation through effects on neuron–glia interactions . Furthermore, it has been reported that clozapine can activate extracellular signal-regulated kinases (ERK1/2), which are involved in the regulation of transcription and in improving synaptic plasticity, connectivity, and neurogenesis .
Pharmacokinetics
The pharmacokinetics of clozapine involves its absorption, distribution, metabolism, and excretion (ADME). For the parent compound clozapine, it is known that certain drugs, such as the antidepressant fluvoxamine, can inhibit CYP1A2 and increase plasma concentrations of clozapine . This suggests that clozapine’s bioavailability can be influenced by other medications.
Result of Action
The molecular and cellular effects of clozapine include changes in metabolic fluxes, cell respiration, and intracellular ATP . It has been suggested that clozapine can induce ER stress and the unfolded protein response (UPR), leading to changes in cellular metabolism . Additionally, clozapine has been found to upregulate the mitochondrial citrate carrier, shifting excess citrate to the cytosol for use in lipogenesis and for storage as triacylglycerol in lipid droplets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of clozapine. For clozapine, it is known that its efficacy can be influenced by factors such as the presence of other medications, as mentioned earlier
Biochemical Analysis
Biochemical Properties
Clozapine-d3 interacts with various enzymes, proteins, and other biomolecules. It has been found to have a high affinity for the dopamine D4 receptor . It also interacts with other neuroreceptors, leading to changes in metabolic fluxes, cell respiration, and intracellular ATP in human HL60 cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing Akt activation, thereby inducing ER stress and the unfolded protein response (UPR) . It also affects cellular metabolism by downregulating glycolysis and the pentose phosphate pathway .
Molecular Mechanism
The mechanism of action of this compound is complex and involves multiple pathways. It is proposed that the therapeutic efficacy of this compound in schizophrenia is mediated through antagonism of the dopamine type 2 (D2) and the serotonin type 2A (5-HT2A) receptors . It also activates extracellular signal-regulated kinases (ERK1/2), which are involved in the regulation of transcription and in improving synaptic plasticity, connectivity, and neurogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been observed that this compound treatment reduced the infiltration of peripheral immune cells into the central nervous system (CNS) over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, a study found that low doses of this compound significantly affected locomotion, anxiety, and cognitive flexibility in wild-type rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to affect the relationship between glutamate and γ-aminobutyric acid (GABA), and to reduce inflammation through effects on neuron–glia interactions . It also influences the metabolic fluxes, cell respiration, and intracellular ATP in human HL60 cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found in the brain and enriched in specific brain regions (cortex, thalamus, and olfactory bulb) .
Subcellular Localization
It has been suggested that this compound might impact synaptic architecture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clozapine-d3 involves the incorporation of deuterium atoms into the clozapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques like liquid chromatography and mass spectrometry are employed to monitor the incorporation of deuterium atoms and to verify the compound’s identity .
Chemical Reactions Analysis
Types of Reactions
Clozapine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its N-oxide derivative.
Reduction: The compound can be reduced to form dihydrothis compound.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Clozapine N-oxide-d3
Reduction: Dihydrothis compound
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Clozapine-d3 is extensively used in scientific research, particularly in the following areas:
Pharmacokinetic Studies: The deuterium atoms in this compound make it an ideal tracer for studying the absorption, distribution, metabolism, and excretion of clozapine in the body.
Drug Metabolism: Researchers use this compound to investigate the metabolic pathways and identify the metabolites of clozapine.
Neuropharmacology: The compound is used to study the effects of clozapine on neurotransmitter systems and to understand its mechanism of action in treating psychiatric disorders.
Analytical Chemistry: This compound serves as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of clozapine levels in biological samples.
Comparison with Similar Compounds
Clozapine-d3 is unique compared to other antipsychotic medications due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Clozapine: The non-deuterated form, widely used in clinical settings.
Olanzapine: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.
Risperidone: Atypical antipsychotic with a higher affinity for serotonin receptors compared to dopamine receptors.
This compound stands out due to its utility in detailed pharmacokinetic and metabolic studies, offering insights that are not easily obtainable with non-deuterated compounds .
Properties
CAS No. |
1215691-72-7 |
---|---|
Molecular Formula |
C18H16D3ClN4 |
Molecular Weight |
329.84 |
Appearance |
Pale Yellow Solid |
melting_point |
181-183°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
5786-21-0 (unlabelled) |
Synonyms |
8-Chloro-11-[4-(methyl-d3)-1-piperazinyl]-5H-Dibenzo[b,e][1,4]diazepine; HF-1854,-d3; Liponex-d3 |
tag |
Clozapine |
Origin of Product |
United States |
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